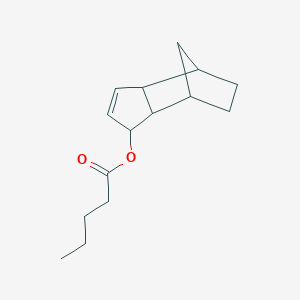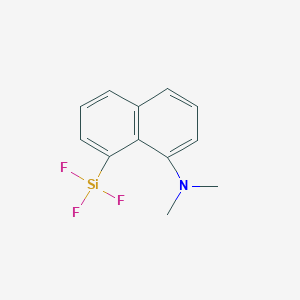
1-Isocyanato-2-isocyanoethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-isocyanoethene is an organic compound characterized by the presence of two isocyanate functional groups This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-isocyanoethene can be synthesized through several methods. One common approach involves the reaction of ethyl 2-isocyanoacetate with dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride. The reaction is typically carried out in a dichloromethane solvent at low temperatures, such as -78°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of phosgene-free methods to address safety and environmental concerns. One such method includes the oxidation of isonitriles using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . This method is efficient and yields high-purity isocyanates suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-2-isocyanoethene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups through nucleophilic attack.
Common Reagents and Conditions:
Oxidation: DMSO and trifluoroacetic anhydride are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium catalysts is a typical method for reducing isocyanates to amines.
Substitution: Alcohols and amines are common nucleophiles that react with isocyanates to form urethanes and ureas, respectively.
Major Products:
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Carbamates: Formed by the reaction of isocyanates with carbamic acids.
Applications De Recherche Scientifique
1-Isocyanato-2-isocyanoethene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers.
Mécanisme D'action
1-Isocyanato-2-isocyanoethene can be compared with other isocyanate compounds such as:
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- m-Tolylidene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
Uniqueness: this compound is unique due to its dual isocyanate groups, which provide distinct reactivity compared to other isocyanates. This dual functionality allows for the formation of more complex and diverse products .
Comparaison Avec Des Composés Similaires
- MDI: Used in the production of rigid polyurethane foams.
- TDI: Commonly used in the manufacture of flexible polyurethane foams.
- HDI: Utilized in the production of coatings and adhesives .
Propriétés
Numéro CAS |
140438-49-9 |
|---|---|
Formule moléculaire |
C4H2N2O |
Poids moléculaire |
94.07 g/mol |
Nom IUPAC |
1-isocyanato-2-isocyanoethene |
InChI |
InChI=1S/C4H2N2O/c1-5-2-3-6-4-7/h2-3H |
Clé InChI |
XUQQVKOBULOUAL-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C=CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
